molecular formula C12H10BrNO2 B1602812 Ethyl 6-bromoisoquinoline-3-carboxylate CAS No. 882679-56-3

Ethyl 6-bromoisoquinoline-3-carboxylate

Cat. No. B1602812
M. Wt: 280.12 g/mol
InChI Key: IKTCJOSCOWAUPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 6-bromoisoquinoline-3-carboxylate (EBIQ) is a synthetic compound with a wide range of potential applications in scientific research. It has been studied for its potential to act as an enzyme inhibitor and as a potential therapeutic agent.

Scientific Research Applications

Ethyl 6-bromoisoquinoline-3-carboxylate has been studied for its potential as an enzyme inhibitor. It has been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes. This property makes it a potential therapeutic agent, as it could be used to inhibit the metabolism of certain drugs in the body and thus increase their efficacy. Ethyl 6-bromoisoquinoline-3-carboxylate has also been studied for its potential use as a building block in the synthesis of other compounds.

Mechanism Of Action

The mechanism of action of Ethyl 6-bromoisoquinoline-3-carboxylate is not fully understood. It is thought to act as an inhibitor of cytochrome P450 enzymes by binding to the active site of the enzyme and preventing substrate binding. It is also thought to inhibit other enzymes involved in drug metabolism, such as UDP-glucuronosyltransferases.

Biochemical And Physiological Effects

The biochemical and physiological effects of Ethyl 6-bromoisoquinoline-3-carboxylate are not well understood. It is known to inhibit the activity of certain enzymes involved in drug metabolism, but the exact effects on the body are not known. It is possible that Ethyl 6-bromoisoquinoline-3-carboxylate could have other effects on the body, such as affecting the absorption and metabolism of drugs, but this has not been studied in detail.

Advantages And Limitations For Lab Experiments

The main advantage of using Ethyl 6-bromoisoquinoline-3-carboxylate in lab experiments is its ability to act as an enzyme inhibitor. This property makes it useful for studying the metabolism of drugs and for testing potential therapeutic agents. The main limitation of using Ethyl 6-bromoisoquinoline-3-carboxylate in lab experiments is its potential toxicity. Ethyl 6-bromoisoquinoline-3-carboxylate is known to be toxic in high concentrations, so it should be handled with care and used in limited amounts.

Future Directions

The potential future directions for Ethyl 6-bromoisoquinoline-3-carboxylate research include further studies on its mechanism of action, its biochemical and physiological effects, and its potential toxicity. Additionally, further studies could be conducted to investigate its potential use as a therapeutic agent, as well as its potential for use in the synthesis of other compounds. Finally, further research could be conducted to explore its potential use in other areas, such as drug delivery.

properties

IUPAC Name

ethyl 6-bromoisoquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO2/c1-2-16-12(15)11-6-9-5-10(13)4-3-8(9)7-14-11/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKTCJOSCOWAUPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=C2C=CC(=CC2=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70598449
Record name Ethyl 6-bromoisoquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70598449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-bromoisoquinoline-3-carboxylate

CAS RN

882679-56-3
Record name Ethyl 6-bromoisoquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70598449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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